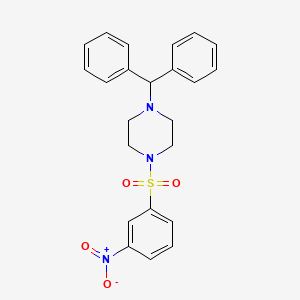
1-(diphenylmethyl)-4-(3-nitrobenzenesulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diphenylmethyl)-4-(3-nitrobenzenesulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group and a 3-nitrobenzenesulfonyl group
Preparation Methods
The synthesis of 1-(diphenylmethyl)-4-(3-nitrobenzenesulfonyl)piperazine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Introduction of the Diphenylmethyl Group: This step involves the reaction of the piperazine ring with diphenylmethyl chloride under basic conditions.
Sulfonylation with 3-Nitrobenzenesulfonyl Chloride: The final step involves the reaction of the intermediate with 3-nitrobenzenesulfonyl chloride in the presence of a base to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(Diphenylmethyl)-4-(3-nitrobenzenesulfonyl)piperazine undergoes various chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents include hydrogen gas, catalysts like palladium on carbon, and bases such as sodium hydroxide. Major products depend on the specific reaction conditions but often include derivatives with modified functional groups.
Scientific Research Applications
1-(Diphenylmethyl)-4-(3-nitrobenzenesulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(diphenylmethyl)-4-(3-nitrobenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with biological molecules. These interactions can modulate various biochemical pathways, making the compound useful in drug development and biochemical research .
Comparison with Similar Compounds
Similar compounds include:
3-Nitrobenzenesulfonyl chloride: Used in similar synthetic applications but lacks the piperazine ring.
Diphenylmethyl piperazine: Similar structure but without the nitrobenzenesulfonyl group.
N-(diphenylmethyl)-1-(3-nitrobenzenesulfonyl)piperidine-3-carboxamide: Another related compound with a piperidine ring instead of a piperazine ring.
The uniqueness of 1-(diphenylmethyl)-4-(3-nitrobenzenesulfonyl)piperazine lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzhydryl-4-(3-nitrophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c27-26(28)21-12-7-13-22(18-21)31(29,30)25-16-14-24(15-17-25)23(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-13,18,23H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVWETSRHQUCLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














